Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-ethoxybenzamido group at position 5 and a thioacetamido-linked ethyl benzoate moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and antifungal activities .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-3-30-15-11-9-14(10-12-15)19(28)24-21-25-26-22(33-21)32-13-18(27)23-17-8-6-5-7-16(17)20(29)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDROISEXRBLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.
Introduction of the Ethoxybenzamido Group: This step involves the reaction of the thiadiazole intermediate with 4-ethoxybenzoyl chloride to introduce the ethoxybenzamido group.
Thioether Formation: This step involves the reaction of the intermediate with a suitable thiol to form the thioether linkage.
Acetamido Group Introduction: This step involves the reaction of the intermediate with acetamide to introduce the acetamido group.
Esterification: The final step involves the esterification of the intermediate with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Scientific Research Applications
Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and molecular targets.
Chemical Research: The compound is used as a building block in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in cellular processes, leading to therapeutic effects.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Interaction with DNA/RNA: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their properties are summarized below:
Structural Insights :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-ethoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing 4-Cl in compound 5e. This difference may alter binding interactions with fungal enzymes (e.g., ergosterol synthase) .
- Ester vs. Amide Linkages : The ethyl benzoate ester in the target compound may confer higher metabolic stability compared to acetamide-linked analogues (e.g., 5g), which are prone to hydrolysis .
Biological Activity
Overview
Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound classified under thiadiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article delves into the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiadiazole Ring : Cyclization of appropriate precursors to form the 1,3,4-thiadiazole structure.
- Introduction of the Ethoxybenzamido Group : Reaction with 4-ethoxybenzoyl chloride to incorporate the ethoxybenzamido moiety.
- Thioether Formation : Reaction with a suitable thiol to create the thioether linkage.
- Acetamido Group Introduction : Final reaction with acetamide to add the acetamido group.
Biological Activities
This compound has shown various biological activities:
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains. For instance, studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) in the range of 50 μg/mL against tested organisms .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been investigated in vitro and in vivo. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Anticancer Potential
This compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism may involve apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, thereby exerting therapeutic effects.
- Receptor Modulation : It may bind to specific receptors, modulating signaling pathways crucial for various physiological responses.
- DNA/RNA Interaction : Potential interactions with nucleic acids could affect gene expression and protein synthesis .
Comparative Analysis
A comparison with other similar compounds reveals that while many thiadiazole derivatives exhibit biological activities, this compound stands out due to its unique combination of functional groups and diverse applications.
| Compound Type | Biological Activity | Example Compounds |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial, anticancer | Frentizole |
| Benzamido Derivatives | Antimicrobial, anti-inflammatory | Bentaluron |
| Thioether Compounds | Variable biological activities | Various thiadiazole derivatives |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : In an animal model of arthritis, the compound reduced inflammation markers significantly compared to control groups .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
